3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
CAS No.:
Cat. No.: VC16345209
Molecular Formula: C19H20ClN5OS
Molecular Weight: 401.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20ClN5OS |
|---|---|
| Molecular Weight | 401.9 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-N-(2-phenylsulfanylethyl)-4-(tetrazol-1-yl)butanamide |
| Standard InChI | InChI=1S/C19H20ClN5OS/c20-17-8-6-15(7-9-17)16(13-25-14-22-23-24-25)12-19(26)21-10-11-27-18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,21,26) |
| Standard InChI Key | GRKSZAOGFJYAMM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SCCNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl |
Introduction
3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a complex organic compound belonging to the class of amides. It features a chlorophenyl group, a phenylsulfanyl moiety, and a tetrazole ring, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural features, which may confer specific pharmacological properties.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multi-step reactions. Starting materials include 4-chlorophenyl derivatives, phenylsulfanyl compounds, and tetrazole precursors. The process requires careful control of conditions to achieve the desired product.
Synthesis Steps:
-
Preparation of Starting Materials: Synthesis or procurement of 4-chlorophenyl derivatives, phenylsulfanyl compounds, and tetrazole precursors.
-
Formation of the Amide Bond: Reaction between the chlorophenyl derivative and the phenylsulfanyl compound to form the amide backbone.
-
Introduction of the Tetrazole Ring: Incorporation of the tetrazole moiety into the amide structure.
Potential Applications
This compound is classified as an organic amide and is further categorized under heterocyclic compounds due to the presence of the tetrazole ring. It may exhibit properties relevant to pharmaceuticals, particularly in the development of new therapeutic agents.
| Potential Application | Description |
|---|---|
| Pharmaceutical Development | Potential therapeutic agent due to its unique structural features |
| Medicinal Chemistry | Of interest due to its complex structure and potential biological activity |
Mechanism of Action
The mechanism of action for 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is not well-documented. Further studies, including binding affinity studies and in vivo assays, would be required to elucidate its precise mechanism.
Analytical Techniques
Analytical techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
| Analytical Technique | Purpose |
|---|---|
| NMR | Structural confirmation and purity assessment |
| IR | Functional group identification |
| Mass Spectrometry | Molecular weight determination and purity assessment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume